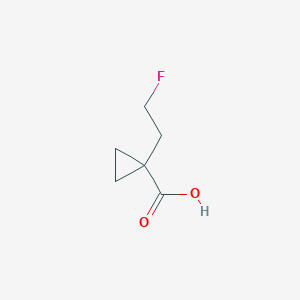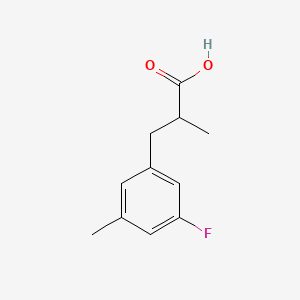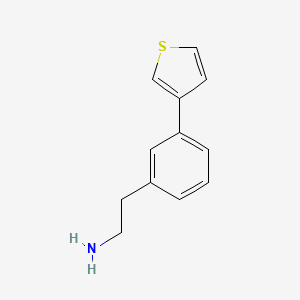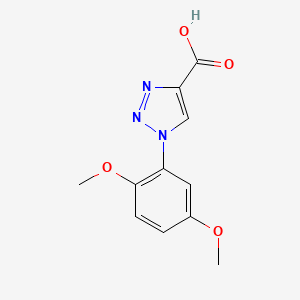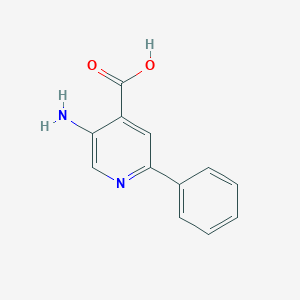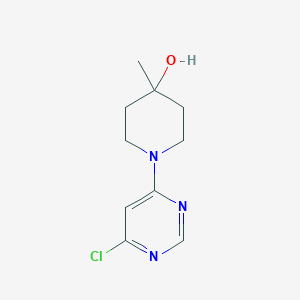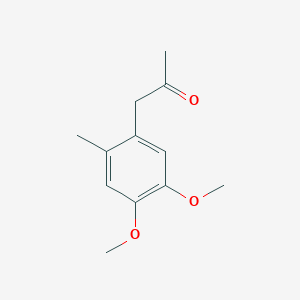
2-Propanone, 1-(4,5-dimethoxy-2-methylphenyl)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis
The research by Yokoyama (2015) explores the acidolysis mechanism of lignin, specifically focusing on the β-O-4 bond cleavage in non-phenolic lignin model compounds. This study provides insight into the chemical processes involved in lignin degradation, a crucial aspect for developing sustainable methods for lignocellulosic biomass utilization and biofuel production. The findings underline the significance of the γ-hydroxymethyl group in the acidolysis process and introduce a novel enol ether compound detected during the reaction, suggesting alternative pathways for lignin valorization (T. Yokoyama, 2015).
Microbial Production of Propanol
In the context of sustainable chemical production, Walther and François (2016) review advancements in the microbial synthesis of propanol, an alcohol with potential as a biofuel and chemical precursor. This work highlights the engineering of synthetic pathways and optimization of fermentation conditions to enhance propanol yields from renewable resources. The study points to the need for further improvements in yield and productivity to make microbial propanol production commercially viable (T. Walther & J. François, 2016).
VOC Biomarkers in Lung Cancer
Saalberg and Wolff (2016) examine volatile organic compounds (VOCs) as biomarkers for lung cancer diagnosis through breath analysis. Their review summarizes findings from scientific publications, identifying 2-butanone and 1-propanol among the most frequently emerging biomarkers. This research contributes to the development of non-invasive diagnostic tools for early lung cancer detection, offering a potential pathway for clinical application and further understanding of lung cancer biology (Yannick Saalberg & M. Wolff, 2016).
2-Methyloxolane as a Sustainable Solvent
The review by Rapinel et al. (2020) presents 2-methyloxolane (2-MeOx) as an eco-friendly solvent for extracting natural products, comparing its efficiency and environmental impact with traditional solvents like hexane. This research emphasizes the technological and economic benefits of replacing petroleum-based solvents with bio-based alternatives for greener extraction processes (Vincent Rapinel et al., 2020).
Propiedades
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-5-11(14-3)12(15-4)7-10(8)6-9(2)13/h5,7H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBXCPLCSDATAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




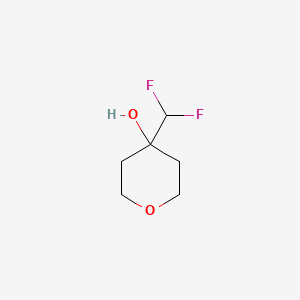
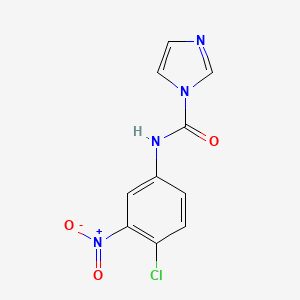
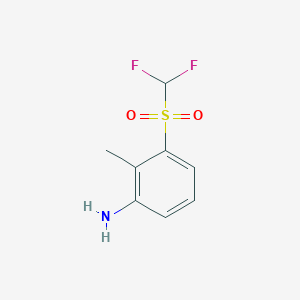
![2-{2-[(Pentan-3-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1457507.png)
